molecular formula C12H15N3 B8758986 1-(Pyrrolidin-1-ylmethyl)benzimidazole

1-(Pyrrolidin-1-ylmethyl)benzimidazole

Cat. No.: B8758986
M. Wt: 201.27 g/mol
InChI Key: AUKUDHWDLULGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-1-ylmethyl)benzimidazole is a chemical compound with the molecular formula C12H15N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)benzimidazole typically involves the reaction of benzimidazole with pyrrolidine in the presence of a suitable catalyst

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, solvent selection, and catalyst usage.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

1-(Pyrrolidin-1-ylmethyl)benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1H-Benzimidazole, 1-(4-chlorophenyl)methyl-2-(1-pyrrolidinylmethyl)-
  • 1-(Pyrrolidin-1-ylmethyl)benzimidazole2-(4-methoxyphenyl)-

Comparison: 1-(Pyrrolidin-1-ylmethyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(pyrrolidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C12H15N3/c1-2-6-12-11(5-1)13-9-15(12)10-14-7-3-4-8-14/h1-2,5-6,9H,3-4,7-8,10H2

InChI Key

AUKUDHWDLULGGT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C=NC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1H-benzotriazole (10.0 g, 83.9 mmol) in water (84 mL) was added pyrrolidine 2 (6.3 mL, 226.6 mmol). After 10 minutes of vigorous stirring at room temperature, formaldehyde 37% aqueous solution was added. The reaction mixture was stirred for 1 hour, then the precipitate was filtered off, and washed with water to afford 1-pyrrolidin-1-ylmethyl-1H-benzoimidazole as an off-white solid. Yield: 14.58 g (85.9%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Name
pyrrolidine
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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